[(6-Propoxy(2-naphthyl))sulfonyl]-2-pyridylamine
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Overview
Description
[(6-Propoxy(2-naphthyl))sulfonyl]-2-pyridylamine is an organic compound that belongs to the class of sulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(6-Propoxy(2-naphthyl))sulfonyl]-2-pyridylamine typically involves the following steps:
Formation of the Naphthalene Sulfonamide Core: The naphthalene ring is sulfonated using sulfuric acid to introduce the sulfonamide group.
Introduction of the Propoxy Group: The propoxy group is introduced via an etherification reaction, where the naphthalene sulfonamide is reacted with propyl alcohol in the presence of a strong acid catalyst.
Attachment of the Pyridinyl Group: The pyridinyl group is attached through a nucleophilic substitution reaction, where the naphthalene sulfonamide is reacted with 2-chloropyridine in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
[(6-Propoxy(2-naphthyl))sulfonyl]-2-pyridylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of naphthalene sulfonic acid derivatives.
Reduction: Formation of naphthalene amine derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
[(6-Propoxy(2-naphthyl))sulfonyl]-2-pyridylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to the presence of the pyridinyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(6-Propoxy(2-naphthyl))sulfonyl]-2-pyridylamine involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The pyridinyl group enhances the compound’s ability to bind to biological targets, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)naphthalene-2-sulfonamide: Lacks the propoxy group, which may affect its solubility and biological activity.
6-methoxy-N-(pyridin-2-yl)naphthalene-2-sulfonamide: Contains a methoxy group instead of a propoxy group, which may alter its chemical reactivity and biological properties.
Uniqueness
[(6-Propoxy(2-naphthyl))sulfonyl]-2-pyridylamine is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H18N2O3S |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
6-propoxy-N-pyridin-2-ylnaphthalene-2-sulfonamide |
InChI |
InChI=1S/C18H18N2O3S/c1-2-11-23-16-8-6-15-13-17(9-7-14(15)12-16)24(21,22)20-18-5-3-4-10-19-18/h3-10,12-13H,2,11H2,1H3,(H,19,20) |
InChI Key |
OSDRMMHSAAVONQ-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3=CC=CC=N3 |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
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